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Introduction

BR101801, also known as bosmolisib, is a potent and selective inhibitor of the DNA-

dependent protein kinase (DNA-PK)[1][2][3][4]. DNA-PK is a critical component of the non-

homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-

strand breaks (DSBs)[1][3]. By inhibiting DNA-PK, BR101801 compromises the ability of cancer

cells to repair DSBs induced by genotoxic agents such as ionizing radiation (IR) or certain

chemotherapeutics. This leads to increased genomic instability, cell cycle arrest at the G2/M

phase, and ultimately, autophagic cell death, making BR101801 a promising radiosensitizer for

cancer therapy[1][3].

The phosphorylation of the histone variant H2AX at serine 139, termed γ-H2AX, is one of the

earliest events in the cellular response to DSBs[5]. This modification serves as a crucial signal

to recruit a cascade of DNA damage response (DDR) proteins to the site of damage, forming

distinct nuclear foci[6][7]. The γ-H2AX foci formation assay is a highly sensitive and specific

method for the detection and quantification of DSBs[8][9][10][11]. The number of γ-H2AX foci

generally correlates well with the number of DSBs, making it an invaluable tool for assessing

DNA damage and the efficacy of DNA repair inhibitors like BR101801[11].

These application notes provide a detailed protocol for utilizing the γ-H2AX foci formation

assay to evaluate the activity of BR101801 in combination with ionizing radiation in human

cancer cell lines.
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Signaling Pathway
The induction of γ-H2AX is a central event in the DNA damage response pathway. Upon the

formation of a DNA double-strand break, the MRE11-RAD50-NBS1 (MRN) complex recognizes

and binds to the exposed DNA ends. This recruits and activates the Ataxia Telangiectasia

Mutated (ATM) kinase, which in turn phosphorylates H2AX on serine 139, creating γ-H2AX.

This phosphorylated histone acts as a docking site for various mediator and effector proteins,

such as MDC1, 53BP1, and BRCA1, which are essential for subsequent DNA repair and cell

cycle checkpoint activation[5][6][7][8]. BR101801 inhibits DNA-PK, a key kinase in the

competing NHEJ repair pathway, thereby prolonging the presence of DSBs and the associated

γ-H2AX signal[1].
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Caption: DNA Damage Response and the Role of BR101801.

Experimental Data
The following tables summarize the quantitative data on γ-H2AX foci formation in various

human cancer cell lines treated with BR101801 and/or ionizing radiation (IR)[1]. The data

clearly demonstrates that BR101801 enhances and prolongs the DNA damage signal induced

by IR.

Table 1: γ-H2AX Foci per Cell at 1 Hour Post-Irradiation
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Cell Line
Treatment (1 µM
BR101801, 24h pre-
incubation)

Mean γ-H2AX Foci/Cell (±
SD)

HCT116 IR (2 Gy) Data not explicitly provided

BR101801 + IR (2 Gy)
Significantly increased vs IR

alone

H460 IR (2 Gy) Data not explicitly provided

BR101801 + IR (2 Gy)
Significantly increased vs IR

alone

HT-29 IR (4 Gy) Data not explicitly provided

BR101801 + IR (4 Gy)
Significantly increased vs IR

alone

MDA-MB-231 IR (4 Gy) Data not explicitly provided

BR101801 + IR (4 Gy)
Significantly increased vs IR

alone

Table 2: γ-H2AX Foci per Cell at 24 Hours Post-Irradiation
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Cell Line
Treatment (1 µM
BR101801, 24h pre-
incubation)

Mean γ-H2AX Foci/Cell (±
SD)

HCT116 IR (2 Gy) Foci number reduced from 1h

BR101801 + IR (2 Gy) Foci retained

H460 IR (2 Gy) Foci number reduced from 1h

BR101801 + IR (2 Gy) Foci retained

HT-29 IR (4 Gy) Foci number reduced from 1h

BR101801 + IR (4 Gy) Foci retained

MDA-MB-231 IR (4 Gy) Foci number reduced from 1h

BR101801 + IR (4 Gy) Foci retained

Note: The referenced study visually and descriptively confirms a significant increase and

retention of γ-H2AX foci with the combination treatment, though specific numerical means and

standard deviations for all conditions were not detailed in the abstract.[1]

Experimental Workflow
The following diagram outlines the key steps for performing the γ-H2AX foci formation assay to

assess the effect of BR101801.
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γ-H2AX Foci Formation Assay Workflow

1. Cell Culture
Seed cells on coverslips in multi-well plates.

2. Drug Treatment
Treat cells with 1 µM BR101801 or vehicle for 24h.

3. Irradiation
Expose cells to desired dose of Ionizing Radiation (e.g., 2 or 4 Gy).

4. Incubation
Incubate for desired time points (e.g., 1h, 24h).

5. Fixation & Permeabilization
Fix with 4% PFA, then permeabilize with 0.3% Triton X-100.

6. Immunostaining
Block with 5% BSA. Incubate with primary anti-γ-H2AX antibody, then fluorescent secondary antibody.

7. Mounting & Imaging
Mount coverslips with DAPI-containing medium. Acquire images using fluorescence microscopy.

8. Image Analysis
Quantify the number of γ-H2AX foci per nucleus.

Click to download full resolution via product page

Caption: Workflow for γ-H2AX Foci Formation Assay with BR101801.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12380217?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
This protocol provides a step-by-step guide for the immunofluorescence-based detection of γ-

H2AX foci in cultured cells treated with BR101801 and ionizing radiation[1][12][13].

Materials and Reagents

Human cancer cell lines (e.g., HCT116, H460, HT-29, MDA-MB-231)

BR101801 (Bosmolisib)

Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

Sterile glass coverslips

Multi-well plates (e.g., 12-well or 24-well)

Phosphate-Buffered Saline (PBS)

Paraformaldehyde (PFA), 4% in PBS

Triton X-100, 0.3% in PBS

Bovine Serum Albumin (BSA), 5% in PBS

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

DAPI-containing mounting medium

Fluorescence microscope with appropriate filters

Procedure

Cell Seeding:

Place sterile glass coverslips into the wells of a multi-well plate.
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Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time

of fixation.

Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

BR101801 Treatment:

Prepare a working solution of BR101801 in cell culture medium. A final concentration of 1

µM is recommended based on previous studies[1].

Aspirate the old medium from the wells and add the medium containing BR101801 or a

vehicle control (e.g., DMSO).

Incubate the cells for 24 hours.

Irradiation:

Transport the plates to an irradiator.

Expose the cells to the desired dose of ionizing radiation (e.g., 2 Gy or 4 Gy). Ensure

control plates (no IR) are handled similarly but not irradiated.

Post-Irradiation Incubation:

Return the plates to the incubator.

Incubate for the desired time points to allow for DNA damage response and repair. Typical

time points are 1 hour and 24 hours post-irradiation[1].

Fixation and Permeabilization:

Aspirate the culture medium and gently wash the cells twice with PBS.

Fix the cells by adding 4% PFA for 15-30 minutes at room temperature[12][13].

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells by adding 0.3% Triton X-100 in PBS for 15-30 minutes at room

temperature[12][13].
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Wash the cells three times with PBS for 5 minutes each.

Immunostaining:

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30-60

minutes at room temperature[12][13].

Dilute the primary anti-γ-H2AX antibody in 5% BSA/PBS according to the manufacturer's

recommendations.

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber[12][13].

The next day, wash the cells three times with PBS for 5 minutes each.

Dilute the fluorescently-labeled secondary antibody in 5% BSA/PBS. Protect from light

from this point forward.

Incubate the coverslips with the secondary antibody solution for 1-2 hours at room

temperature in a dark, humidified chamber.

Wash the cells three times with PBS for 5 minutes each in the dark.

Mounting and Imaging:

Carefully remove the coverslips from the wells using fine-tipped forceps.

Briefly dip the coverslips in distilled water to remove salt crystals.

Wick away excess water and mount the coverslips cell-side down onto a glass microscope

slide using a drop of DAPI-containing mounting medium.

Seal the edges of the coverslip with clear nail polish and allow it to dry.

Store slides at 4°C in the dark until imaging.

Image Acquisition and Analysis:

Visualize the slides using a fluorescence microscope.
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Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels for at least

50-100 cells per condition.

Quantify the number of distinct fluorescent foci within each nucleus. Automated image

analysis software (e.g., ImageJ/Fiji with appropriate plugins) is recommended for unbiased

counting[12][13].

Calculate the average number of γ-H2AX foci per cell for each experimental condition and

perform statistical analysis.

Conclusion

The γ-H2AX foci formation assay is a robust method for quantifying DNA double-strand breaks

and assessing the pharmacodynamic effects of DNA repair inhibitors. As demonstrated,

BR101801 effectively enhances and prolongs the γ-H2AX signal induced by ionizing radiation,

consistent with its mechanism of action as a DNA-PK inhibitor[1]. This application note provides

the necessary protocols and background information for researchers to effectively utilize this

assay in the preclinical evaluation of BR101801 and other potential DNA damage response-

targeting agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase
inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

2. Facebook [cancer.gov]

3. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase
inhibitor, in various human solid cancer cells and xenografts - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Bosmolisib - Boryung Pharmaceutical - AdisInsight [adisinsight.springer.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12378418/
https://www.researchgate.net/publication/394308077_Protocol_for_Quantifying_gH2AX_Foci_in_Irradiated_Cells_Using_Immunofluorescence_and_Fiji_Software
https://pmc.ncbi.nlm.nih.gov/articles/PMC8640799/
https://www.benchchem.com/product/b12380217?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8640799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8640799/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/bosmolisib
https://pubmed.ncbi.nlm.nih.gov/34873471/
https://pubmed.ncbi.nlm.nih.gov/34873471/
https://pubmed.ncbi.nlm.nih.gov/34873471/
https://adisinsight.springer.com/drugs/800051020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN
TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

6. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of
chromatin - PMC [pmc.ncbi.nlm.nih.gov]

7. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

8. mmsl.cz [mmsl.cz]

9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different
Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

10. tandfonline.com [tandfonline.com]

11. mdpi.com [mdpi.com]

12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and
Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for γ-H2AX Foci
Formation Assay with BR101801]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380217#h2ax-foci-formation-assay-with-br101801]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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